Cyclohexyltrichlorosilane

Description

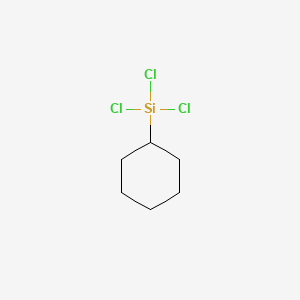

Structure

3D Structure

Properties

IUPAC Name |

trichloro(cyclohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHWXREAZVVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059160 | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

206 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 at 25 °C/25 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale-yellow liquid | |

CAS No. |

98-12-4 | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Trichlorosilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(cyclohexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J37567BD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclohexyltrichlorosilane CAS number 98-12-4 properties

An In-depth Technical Guide to Cyclohexyltrichlorosilane (CAS No. 98-12-4)

This guide provides a comprehensive technical overview of this compound (CHTCS), a versatile organosilane compound. It is intended for researchers, chemists, and material scientists who require a deep understanding of its properties, reactivity, and applications, particularly in the realm of surface modification and silicone chemistry. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, ensuring a robust and practical understanding for laboratory and development applications.

Core Molecular Profile and Identification

This compound, identified by CAS Number 98-12-4, is an organosilicon compound characterized by a cyclohexyl group and three chlorine atoms covalently bonded to a central silicon atom.[1][2] This structure dictates its high reactivity, particularly the susceptibility of the silicon-chlorine bonds to nucleophilic attack, which is the cornerstone of its utility.

The key identifiers for this compound are:

-

IUPAC Name : Trichloro(cyclohexyl)silane[1]

-

Canonical SMILES : C1CCC(CC1)(Cl)Cl[1]

-

InChI Key : SIPHWXREAZVVNS-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

The physical state and properties of CHTCS are critical for its handling and application. It is a colorless to pale yellow liquid with a pungent, sharp odor characteristic of chlorosilanes and the hydrogen chloride gas released upon contact with atmospheric moisture.[1][4]

Table of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-12-4 | [1][3] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | 206 °C (at 760 mmHg) | [1] |

| 90-91 °C (at 10 mmHg) | [3][5] | |

| Density | 1.226 - 1.232 g/mL at 25 °C | [1][3] |

| Flash Point | 91 - 94 °C (196 - 201.2 °F) (closed cup) | [1][3][6] |

| Refractive Index | n20/D 1.478 (lit.) | [3] |

| Molecular Weight | 217.60 g/mol | [3] |

Spectroscopic Signature

While specific spectra are dependent on the acquisition conditions, the key features expected from NMR and IR spectroscopy are predictable and essential for quality control and reaction monitoring.

-

¹H NMR : The proton spectrum will be complex due to the overlapping signals of the cyclohexyl ring protons. One would expect a multiplet corresponding to the single proton on the carbon attached to the silicon atom (α-proton), shifted downfield relative to the other ring protons. The remaining ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the upfield region.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C-Si) will be the most downfield signal. The other carbons of the ring will appear in the typical aliphatic region.

-

²⁹Si NMR : The silicon-29 NMR spectrum is a powerful tool for characterizing organosilanes. CHTCS would exhibit a single resonance in the region characteristic for silicon atoms bonded to one carbon and three chlorine atoms.

-

FT-IR : The infrared spectrum will not show O-H or Si-H stretches. Key absorptions will include C-H stretching from the cyclohexyl group (approx. 2850-2950 cm⁻¹), Si-Cl stretching (typically in the 450-650 cm⁻¹ region), and C-Si vibrations. The absence of a broad peak around 3200-3600 cm⁻¹ is a good indicator of the compound's purity and lack of hydrolysis.[1]

Reactivity and Mechanistic Pathways

The chemistry of CHTCS is dominated by the highly polarized and hydrolytically unstable Si-Cl bonds. Understanding this reactivity is fundamental to its successful application and safe handling.

Synthesis Pathway

This compound is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane (HSiCl₃). This reaction is most often catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆).

Reaction : C₆H₁₀ + HSiCl₃ --(Pt catalyst)--> C₆H₁₁SiCl₃

The choice of a platinum catalyst is crucial as it facilitates the addition of the Si-H bond across the double bond of the cyclohexene, a process that does not readily occur without catalytic activation. The reaction must be carried out under strictly anhydrous conditions to prevent the premature hydrolysis of the trichlorosilane reactant and the CHTCS product.

Hydrolysis and Condensation: The Core Reactivity

The most significant reaction of CHTCS is its rapid and violent hydrolysis upon contact with water, including atmospheric moisture.[4][7] This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form a cyclohexylsilanetriol (C₆H₁₁Si(OH)₃). This intermediate is highly unstable and immediately undergoes self-condensation to form polysiloxane networks. The hydrolysis reaction liberates three equivalents of hydrogen chloride (HCl) gas, which is toxic and corrosive.[1][4]

The overall reaction can be summarized as: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl n C₆H₁₁Si(OH)₃ → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O

This rapid, uncontrolled polymerization in the presence of bulk water is why CHTCS is used for surface modification in controlled environments, where the reaction can be limited to the substrate surface.

Caption: Hydrolysis and subsequent condensation of CHTCS.

Core Application: Hydrophobic Surface Modification

A primary application for CHTCS is in rendering hydrophilic surfaces, such as glass, silica (SiO₂), and other metal oxides, hydrophobic.[5] The cyclohexyl group is non-polar and sterically bulky, creating a low-energy surface that repels water.[5]

Principle of Silanization

The process, known as silanization, relies on the presence of hydroxyl (-OH) groups on the substrate surface. The trichlorosilyl group of CHTCS reacts with these surface hydroxyls, covalently bonding the cyclohexylsilane moiety to the surface and releasing HCl. Adjacent bonded molecules can then cross-link via condensation reactions, forming a durable, self-assembled monolayer (SAM) or a thin polymer film.[5] This process effectively masks the polar surface hydroxyls with a layer of non-polar cyclohexyl groups.

Experimental Protocol: Hydrophobic Functionalization of SiO₂ Wafers

This protocol describes a standard procedure for modifying a silicon wafer with a native oxide layer. Causality : Every step is designed to maximize the efficacy and reproducibility of the covalent surface modification.

Materials:

-

This compound (CHTCS), anhydrous grade (>97%)

-

Anhydrous Toluene or Hexane (solvent)

-

Silicon wafers with native oxide (SiO₂)

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

High-purity Nitrogen or Argon gas

-

Glassware (e.g., petri dishes, beakers), oven-dried before use.

Protocol Steps:

-

Substrate Cleaning and Activation (The 'Why'): To ensure a uniform reaction, the surface must be scrupulously clean and populated with the maximum number of hydroxyl groups. Piranha solution is a highly effective oxidizing agent that removes organic residues and hydroxylates the surface.

-

a. Place SiO₂ wafers in a glass container.

-

b. Carefully prepare Piranha solution by slowly adding H₂O₂ to H₂SO₄. (Warning: Highly exothermic and corrosive. Use proper PPE in a fume hood).

-

c. Immerse wafers in the Piranha solution for 15-30 minutes.

-

d. Remove wafers and rinse extensively with DI water.

-

e. Dry the wafers under a stream of nitrogen/argon and then bake in an oven at 120 °C for at least 1 hour to remove all physisorbed water. The surface remains hydroxylated.

-

-

Silanization Solution Preparation (The 'Why'): The reaction must be performed in an anhydrous organic solvent to prevent CHTCS from polymerizing in solution before it can react with the surface. A low concentration is used to promote monolayer formation.

-

a. In a nitrogen-filled glovebox or a fume hood with a dry atmosphere, prepare a 1-2% (v/v) solution of CHTCS in anhydrous toluene.

-

b. The solution should be prepared immediately before use as its stability is limited.

-

-

Surface Reaction (The 'Why'): This step forms the covalent Si-O-Si bond between the substrate and the silane. The reaction time is optimized to allow for complete surface coverage.

-

a. Transfer the dried, activated wafers into the CHTCS solution.

-

b. Allow the reaction to proceed for 1-2 hours at room temperature under an inert atmosphere. Gentle agitation can improve uniformity.

-

-

Post-Reaction Rinsing and Curing (The 'Why'): Excess, unbound silane must be removed to prevent the formation of undesirable multilayers. The curing step cross-links the bonded silanes, creating a more stable and durable coating.

-

a. Remove the wafers from the silanization solution.

-

b. Rinse sequentially with fresh anhydrous toluene (to remove the reaction solution), followed by isopropanol or ethanol (to remove toluene), and finally DI water.

-

c. Dry the wafers under a stream of nitrogen.

-

d. Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes.

-

Validation: The success of the modification can be verified by measuring the static water contact angle. A successfully hydrophobized surface will exhibit a contact angle >90°, compared to <10° for the clean, activated surface.

Caption: Workflow for SiO₂ surface hydrophobization.

Safety, Handling, and Storage

This compound is a hazardous material and requires strict safety protocols. Its hazards stem from its corrosivity, reactivity with water, and the toxicity of its hydrolysis products.[8][9]

Hazard Analysis

-

GHS Classification : Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[3]

-

NFPA 704 Diamond : Health: 3 (Serious), Flammability: 2 (Moderate), Instability: 1 (Slight), Special: W (Reacts with water).[4]

-

Primary Hazards :

-

Causes severe skin burns and permanent eye damage upon contact.[8]

-

Reacts violently with water, steam, or moist air to produce toxic and corrosive hydrogen chloride gas.[4][7] The reaction can also generate flammable hydrogen gas.[4]

-

Inhalation of vapors or the resulting HCl gas can cause severe irritation and damage to the respiratory tract.[8]

-

Combustible liquid; vapors can form explosive mixtures with air when heated.[1]

-

Recommended Handling Procedures

-

Work Environment : Always handle CHTCS in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory.[8]

-

Skin Protection : Wear a chemically resistant apron or lab coat. Use gloves rated for corrosive materials, such as nitrile or Viton®.[7] Ensure no skin is exposed.

-

Respiratory Protection : For situations with potential exposure above limits, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[7]

-

-

Spill Management : In case of a spill, evacuate the area. Do NOT use water.[8] Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[8]

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture, heat, sparks, and incompatible materials (e.g., water, alcohols, strong bases, oxidizing agents).[7][10] The storage area should be designated for corrosive and water-reactive materials.

-

Disposal : Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or the environment.

Conclusion

This compound is a potent chemical reagent with significant utility in materials science and silicone chemistry. Its value is intrinsically linked to the high reactivity of its trichlorosilyl group. This same reactivity, however, necessitates a thorough understanding of its properties and strict adherence to safety protocols. By controlling its reaction with hydroxylated surfaces, researchers can create robust, covalently bonded hydrophobic coatings. Mastery of its handling and reaction conditions allows for the precise exploitation of its chemical properties for advanced applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 60987, this compound". PubChem, [Link]. Accessed January 20, 2026.

-

Gelest. "this compound". Gelest Inc., [Link]. Accessed January 20, 2026.

-

New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.

-

New Jersey Department of Health. "Hazard Substance Fact Sheet: Cyclohexenyl Trichlorosilane". NJ.gov, [Link]. Accessed January 20, 2026.

-

Gelest. "Safety Data Sheet: CYCLOHEXYLTRIMETHOXYSILANE". Gelest Inc., [Link]. Accessed January 20, 2026.

-

Silicones Environmental, Health and Safety Center. "Global Safe Handling of Chlorosilanes". American Chemistry Council, [Link]. Accessed January 20, 2026.

Sources

- 1. This compound | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Trichlorocyclohexylsilane 98 98-12-4 [sigmaaldrich.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Gelest, Inc. [gelest.com]

- 6. This compound | 98-12-4 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nj.gov [nj.gov]

- 9. globalsilicones.org [globalsilicones.org]

- 10. nj.gov [nj.gov]

What is the molecular weight of Cyclohexyltrichlorosilane?

An In-depth Technical Guide to Cyclohexyltrichlorosilane

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (C₆H₁₁Cl₃Si), tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its chemical nature, synthesis, applications, and safe handling, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Molecular Properties

This compound, with the CAS Number 98-12-4, is an organosilane compound characterized by a cyclohexyl group bonded to a silicon atom, which in turn is bonded to three chlorine atoms.[1][2][3] Its molecular formula is C₆H₁₁Cl₃Si.[1][2][4][5] The calculated molecular weight of this compound is approximately 217.6 g/mol .[1][3][5][6]

The presence of the trichlorosilyl group makes it a highly reactive and versatile chemical intermediate. The Si-Cl bonds are susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis. This reactivity is the cornerstone of its utility in surface modification and as a coupling agent.

Caption: Generalized workflow for this compound synthesis.

Experimental Protocol: Laboratory-Scale Hydrosilylation

This protocol describes a representative synthesis. Causality: The inert atmosphere is critical because trichlorosilane and the product are highly sensitive to moisture, which would lead to the formation of siloxanes and corrosive HCl gas. [1]The platinum catalyst is essential for facilitating the addition of the Si-H bond across the C=C bond of cyclohexene.

-

Reactor Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

-

Reagent Charging: The flask is charged with cyclohexene and a small amount of a platinum catalyst solution (e.g., Karstedt's catalyst).

-

Reaction Initiation: The mixture is heated to a moderate temperature (e.g., 50-60 °C). Trichlorosilane is added dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots for the disappearance of the vinyl protons of cyclohexene.

-

Work-up and Purification: Once the reaction is complete, the crude product is filtered to remove the catalyst if it is heterogeneous. The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any byproducts.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound is an important building block and surface modification agent with relevance to the pharmaceutical and life sciences sectors.

-

Surface Modification: Its primary application is in forming self-assembled monolayers (SAMs) on hydroxylated surfaces like silica, glass, and metal oxides. [7]The trichlorosilyl group reacts with surface hydroxyls to form stable covalent Si-O-Surface bonds. The exposed cyclohexyl groups create a non-polar, hydrophobic surface. [7]This is valuable for:

-

Biosensors & Microarrays: Passivating surfaces to prevent non-specific protein adsorption, thereby improving the signal-to-noise ratio.

-

Chromatography: Creating custom stationary phases (bonded phases) for HPLC with specific selectivities. [7]

-

-

Silane Coupling Agent: It can act as a bridge between inorganic substrates (like silica nanoparticles) and organic polymers, which is a key principle in developing advanced drug delivery systems and composites. [7]

-

Role in Drug Discovery (The "Silicon Switch"): The broader field of organosilicon chemistry is gaining traction in drug discovery. [8]Replacing a carbon atom with a silicon atom (a "silicon switch") in a drug candidate can modulate its metabolic stability, lipophilicity, and potency. [8]While this compound is a simple precursor, it is part of the chemical toolbox used to synthesize more complex silicon-containing molecules for medicinal chemistry research. The silanol group (the hydrolyzed form of a chlorosilane) is a stronger hydrogen bond donor than its carbinol (carbon-based) analogue, which can enhance binding to biological targets. [8]

Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols. It is classified as corrosive and reacts with water. [3][6]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Statement |

| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. [3] |

| Corrosive to Metals | GHS05 (Corrosion) | Danger | H290: May be corrosive to metals. [1] |

| Water-Reactive | - | Danger | Reacts with water to release toxic and corrosive hydrogen chloride gas. [1] |

Protocol for Safe Handling and Storage

Trustworthiness: This protocol is a self-validating system. Adherence ensures user safety and maintains the integrity of the chemical by preventing accidental hydrolysis.

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS). Identify all potential hazards and ensure all necessary safety equipment is available and functional.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-resistant goggles, a face shield, and a lab coat. [3][9]Work should be conducted in a certified chemical fume hood to manage corrosive vapors. [9]3. Handling:

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area. [11][12]The storage area should be separate from incompatible materials, especially water, bases, and alcohols. [12]5. Spill Response:

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [9] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]

-

Caption: Logical workflow for the safe handling of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound after synthesis or before use is paramount. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1-2 ppm) corresponding to the 11 protons of the cyclohexyl ring. The integration of these signals should correspond to 11H.

-

¹³C NMR: The carbon spectrum will show distinct signals for the different carbons of the cyclohexyl ring.

-

²⁹Si NMR: This technique is highly informative for silicon-containing compounds and should show a characteristic chemical shift for the silicon atom bonded to three chlorine atoms and one carbon atom.

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum will display characteristic C-H stretching and bending vibrations for the cyclohexyl group. Crucially, strong absorption bands corresponding to the Si-Cl bond stretches will be present (typically in the 450-650 cm⁻¹ region). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is a key indicator of the absence of hydrolyzed byproducts. [6]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can confirm the molecular weight. [6]The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a dry, deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or benzene-d₆. The solvent must be anhydrous to prevent sample degradation.

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), use a microliter syringe to transfer a small amount of this compound (typically 5-10 mg) into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Sealing and Mixing: Cap the NMR tube securely. If using a flame-sealable tube for long-term analysis, this should be done by trained personnel. Mix the sample gently until homogeneous.

-

Analysis: Acquire the NMR spectrum promptly to minimize the risk of degradation due to residual moisture.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 60987, this compound". PubChem, [Link].

-

Matrix Fine Chemicals. "TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4". Matrix Fine Chemicals, [Link].

-

New Jersey Department of Health. "Hazard Summary: Cyclohexyl Trichlorosilane". NJ.gov, [Link].

-

Pharmaffiliates. "this compound | CAS No : 98-12-4". Pharmaffiliates, [Link].

-

New Jersey Department of Health. "Hazard Summary: Cyclohexenyl Trichlorosilane". NJ.gov, [Link].

-

Matrix Fine Chemicals. "TRICHLORO(CYCLOHEXYL)SILANE PDF". Matrix Fine Chemicals, [Link].

-

The Royal Society of Chemistry. "Supporting information - NMR Spectroscopy". The Royal Society of Chemistry, [Link].

-

The Royal Society of Chemistry. "Supporting Information - Spectroscopic data". The Royal Society of Chemistry, [Link].

-

Gelest. "this compound". Gelest, [Link].

-

Wikipedia. "Trichlorosilane". Wikipedia, [Link].

-

Kruger, T., et al. "The role of silicon in drug discovery: a review". PMC - PubMed Central, [Link].

- Google Patents. "WO2015089214A1 - Process for producing trichlorosilane".

-

ResearchGate. "NMR Spectroscopy of Organosilicon Compounds". ResearchGate, [Link].

-

Al-Zoubi, W., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". PubMed Central, [Link].

-

ResearchGate. "NMR, mass spectroscopy, IR - finding compound structure". ResearchGate, [Link].

Sources

- 1. This compound | 98-12-4 [chemicalbook.com]

- 2. TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4 [matrix-fine-chemicals.com]

- 3. 三氯环己基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Gelest, Inc. [gelest.com]

- 8. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

An In-Depth Technical Guide to Cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si): Structure, Properties, and Applications

Executive Summary: Cyclohexyltrichlorosilane (CHTCS) is a highly reactive organosilane compound characterized by a cyclohexyl group and a trichlorosilyl functional group. This combination imparts a unique set of properties, making it an indispensable reagent in materials science and synthetic chemistry. Its primary utility lies in surface modification, where it forms robust, hydrophobic self-assembled monolayers, and as a key intermediate in the synthesis of specialized silicones and other organosilicon compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, reaction mechanisms, and critical safety considerations for researchers and drug development professionals.

Chemical Identity and Structure

This compound is a colorless to pale yellow liquid known for its pungent odor and high reactivity, particularly with moisture.[1]

-

Molecular Weight: 217.60 g/mol [4]

-

Synonyms: Trichlorocyclohexylsilane, Cyclohexylsilicon trichloride[2]

Structural Elucidation

The molecule consists of a central silicon atom bonded to a saturated six-membered cyclohexyl ring and three chlorine atoms.[5] This structure results in a tetrahedral geometry around the silicon atom. The direct silicon-carbon bond is strong and stable, while the silicon-chlorine bonds are highly polarized and susceptible to nucleophilic attack, which is the basis for the compound's reactivity.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound via platinum-catalyzed hydrosilylation of cyclohexene.

Materials:

-

Cyclohexene (freshly distilled)

-

Trichlorosilane (HSiCl₃)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol)

-

Anhydrous toluene (solvent)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the glassware and flame-dry under an inert atmosphere to remove all moisture.

-

Charging the Reactor: Charge the flask with cyclohexene and anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of Speier's catalyst to the flask.

-

Reactant Addition: Heat the mixture to a gentle reflux. Add trichlorosilane dropwise from the addition funnel over a period of 1-2 hours. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Maintain the reflux for several hours after the addition is complete to ensure the reaction goes to completion. Monitor progress using Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate the product from the solvent, unreacted starting materials, and any high-boiling byproducts. Causality: Reduced pressure is necessary to prevent thermal decomposition of the product at its normal boiling point.

Key Applications and Mechanisms

The dual functionality of CHTCS—a stable organic group and a highly reactive silyl group—makes it a versatile tool in materials science.

Surface Modification and Self-Assembled Monolayers (SAMs)

CHTCS is widely used to render surfaces hydrophobic. [4]It is particularly effective for modifying materials with surface hydroxyl (-OH) groups, such as silica, glass, and metal oxides. [6] Mechanism of Action:

-

Hydrolysis: In the presence of trace surface moisture, the trichlorosilyl group rapidly hydrolyzes to a silanetriol (-Si(OH)₃) group, releasing HCl. [7]2. Condensation: The newly formed silanol groups condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds. [6]3. Cross-linking: Adjacent silane molecules on the surface can also condense with each other, forming a durable, cross-linked polysiloxane network that is covalently anchored to the surface.

This process results in a self-assembled monolayer (SAM) where the non-polar cyclohexyl groups are oriented away from the surface, creating a low-energy, water-repellent interface. [4]

Caption: Mechanism for surface hydrophobization using this compound.

Intermediate for Silicones

CHTCS serves as a valuable intermediate in the synthesis of more complex organosilicon compounds and polymers. By reacting it with different nucleophiles, the chlorine atoms can be replaced to introduce other functionalities, allowing for the creation of custom silicones with tailored properties for applications in CASE (Coatings, Adhesives, Sealants, Elastomers). [4]

Safety, Handling, and Storage

This compound is a corrosive and water-sensitive material that requires strict handling protocols. [1]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact. [8] * Water Reactive: Reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas. [1][2]The heat generated can increase the concentration of fumes in the air. [1] * Inhalation Hazard: Vapors and the resulting HCl gas are highly irritating to the respiratory tract. [1][9]

-

-

Handling:

-

Always handle in a well-ventilated fume hood. [10] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. [8][11] * Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent contact with moisture. [8] * Ground and bond containers to prevent static discharge. [8]

-

-

Storage:

Conclusion

This compound is a potent chemical tool whose value is directly tied to its high reactivity. Its ability to form robust, covalent bonds with hydroxyl-bearing surfaces makes it a cornerstone reagent for creating hydrophobic and functionalized materials. While its synthesis is straightforward via hydrosilylation, its hazardous nature—particularly its violent reaction with water—demands meticulous and informed handling. For researchers in materials science and synthetic chemistry, a thorough understanding of its properties and reaction mechanisms is essential for leveraging its capabilities safely and effectively.

References

- Gelest, Inc. (n.d.). This compound.

- ChemicalBook. (2024). This compound | 98-12-4.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Matrix Fine Chemicals. (n.d.). TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4.

- PubChemLite. (n.d.). This compound (C6H11Cl3Si).

- Matrix Fine Chemicals. (n.d.). TRICHLORO(CYCLOHEXYL)SILANE PDF.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=60987.

- Sigma-Aldrich. (n.d.). Trichlorocyclohexylsilane 98% | 98-12-4.

- Pharmaffiliates. (n.d.). This compound | CAS No: 98-12-4.

- New Jersey Department of Health. (n.d.). Hazard Summary: CYCLOHEXENYL TRICHLOROSILANE.

- New Jersey Department of Health. (n.d.). Hazard Summary: CYCLOHEXYL TRICHLOROSILANE.

- National Center for Biotechnology Information. (n.d.). Hexyltrichlorosilane. PubChem Compound Database; CID=13571.

- Fisher Scientific. (2008). SAFETY DATA SHEET.

- ECHEMI. (n.d.). (Trichlorosilyl)cyclohexane SDS, 98-12-4 Safety Data Sheets.

- Yarosh, O. G., et al. (2004). Hydrosilylation of cyclohexene, 1-methylcyclohexene, and isopropylidenecyclohexane. Russian Journal of General Chemistry, 74(12), 1895-1899.

- Wikipedia. (n.d.). Trichlorosilane.

- Benchchem. (n.d.). Application Notes and Protocols for Hydrosilylation Reactions: A Detailed Examination of Trichlorosilane.

- Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes.

- National Center for Biotechnology Information. (n.d.). Trichlorosilane. PubChem Compound Database; CID=24811.

- National Center for Biotechnology Information. (n.d.). Cyclohexyltrimethoxysilane. PubChem Compound Database; CID=10998130.

- Google Patents. (n.d.). DE102008019858A1 - Preparing alkyltrichlorosilane compound.

- The University of Manchester. (2012).

- Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. (n.d.).

- National Center for Biotechnology Information. (n.d.). Octyltrichlorosilane. PubChem Compound Database; CID=21354.

- ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes.

- Google Patents. (n.d.). WO2015089214A1 - Process for producing trichlorosilane.

- Dakenchem. (2024). Silane Surface Treatment.

- MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane.

Sources

- 1. This compound | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98-12-4 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. This compound - Gelest, Inc. [gelest.com]

- 5. TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4 [matrix-fine-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. dakenchem.com [dakenchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. nj.gov [nj.gov]

An In-Depth Technical Guide to the Physical Properties of Trichloro(cyclohexyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(cyclohexyl)silane (C₆H₁₁Cl₃Si) is an organosilicon compound of significant interest in materials science and synthetic chemistry. As a member of the chlorosilane family, it serves as a versatile intermediate for the synthesis of a wide array of organosilicon compounds, including silicones, silanols, and coupling agents. Its unique combination of a reactive trichlorosilyl group and a bulky, hydrophobic cyclohexyl moiety imparts specific physical and chemical properties that are leveraged in various applications.

This technical guide provides a comprehensive overview of the core physical properties of trichloro(cyclohexyl)silane, supported by experimental data and protocols. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize or are exploring the applications of this compound.

Core Physical and Chemical Properties

Trichloro(cyclohexyl)silane is a colorless to pale yellow liquid with a pungent odor. It is a corrosive substance that reacts readily with moisture, releasing hydrogen chloride gas. This reactivity necessitates careful handling in a dry, inert atmosphere.

Summary of Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁Cl₃Si | [1] |

| Molecular Weight | 217.60 g/mol | [1] |

| Boiling Point | 206 °C (at 760 mmHg) | [1] |

| 90 °C (at 10 mmHg) | [2] | |

| Density | 1.232 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.478 | [2] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [2] |

Note: The boiling point is provided at both atmospheric and reduced pressure, which is critical information for purification by distillation.

Solubility Profile

-

Nonpolar solvents: hexane, toluene, benzene

-

Ethereal solvents: diethyl ether, tetrahydrofuran (THF)

-

Chlorinated solvents: dichloromethane, chloroform

It is crucial to use anhydrous solvents to prevent hydrolysis of the trichlorosilyl group.

Spectral Characterization

The structural identity and purity of trichloro(cyclohexyl)silane are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of trichloro(cyclohexyl)silane is expected to show a complex multiplet in the upfield region, corresponding to the eleven protons of the cyclohexyl ring. The exact chemical shifts and splitting patterns can be influenced by the solvent and the conformational rigidity of the cyclohexyl ring. Based on typical values for cyclohexyl groups attached to silicon, the signals are generally found between 1.0 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments within the cyclohexyl ring. Due to the symmetry of the cyclohexyl group, four distinct signals are expected. Based on data for similar cyclohexyl-substituted compounds, the approximate chemical shifts are:

-

C1 (attached to Si): ~30-35 ppm

-

C2, C6: ~27-30 ppm

-

C3, C5: ~26-28 ppm

-

C4: ~25-27 ppm

The specific chemical shifts can be influenced by the solvent.

²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance characteristic of a silicon atom bonded to a cyclohexyl group and three chlorine atoms.

Infrared (IR) Spectroscopy

The FT-IR spectrum of trichloro(cyclohexyl)silane displays characteristic absorption bands that confirm its structure. Key expected peaks include:

-

C-H stretching (cyclohexyl): 2850-2950 cm⁻¹ (strong)

-

C-H bending (cyclohexyl): ~1450 cm⁻¹ (medium)

-

Si-Cl stretching: 450-650 cm⁻¹ (strong, often multiple bands)

-

C-Si stretching: 650-850 cm⁻¹ (variable intensity)

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the absence of hydrolysis products.

Mass Spectrometry

Mass spectrometry of trichloro(cyclohexyl)silane will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the loss of chlorine atoms and fragmentation of the cyclohexyl ring.

Synthesis and Purification

The most common and industrially relevant method for the synthesis of trichloro(cyclohexyl)silane is the hydrosilylation of cyclohexene with trichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of trichloro(cyclohexyl)silane.

Experimental Protocol: Synthesis of Trichloro(cyclohexyl)silane

Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled.

-

Reagent Charging: The flask is charged with cyclohexene and a catalytic amount of a platinum catalyst (e.g., a solution of hexachloroplatinic acid in isopropanol, known as Speier's catalyst). The system is flushed with dry nitrogen.

-

Reaction: Trichlorosilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by GC analysis.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature.

Experimental Protocol: Purification by Fractional Distillation

Rationale: Fractional distillation is employed to separate the desired trichloro(cyclohexyl)silane from unreacted starting materials, the catalyst, and any high-boiling side products.

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer, is assembled. All glassware must be thoroughly dried.

-

Distillation: The crude product is transferred to the distillation flask along with a few boiling chips. The apparatus is heated, and the temperature is carefully monitored.

-

Fraction Collection: Fractions are collected based on their boiling points. Any remaining volatile starting materials will distill first. The fraction corresponding to the boiling point of trichloro(cyclohexyl)silane (206 °C at atmospheric pressure, or lower under vacuum) is collected.

-

Product Characterization: The purity of the collected fraction is assessed using techniques such as GC, NMR, and IR spectroscopy.

Chemical Reactivity

The reactivity of trichloro(cyclohexyl)silane is dominated by the highly electrophilic silicon atom and the three labile silicon-chlorine bonds.

Hydrolysis

Trichloro(cyclohexyl)silane reacts vigorously with water in a stepwise hydrolysis process to form silanols, which can then condense to form siloxanes and ultimately a cross-linked polysiloxane network. This reaction releases hydrogen chloride gas.

Nucleophilic Substitution

The Si-Cl bonds are susceptible to nucleophilic attack by a variety of nucleophiles.

-

Alcohols: Reaction with alcohols (alkanolysis) in the presence of a base (to scavenge the HCl byproduct) yields alkoxysilanes. For example, reaction with ethanol will produce trichloro(cyclohexyl)silane.

-

Grignard and Organolithium Reagents: These strong carbon nucleophiles react to form new silicon-carbon bonds, displacing one or more of the chlorine atoms. This is a common method for introducing other organic groups onto the silicon atom.

Reactivity Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyltrichlorosilane

This guide provides a comprehensive analysis of the spectroscopic data for cyclohexyltrichlorosilane (C₆H₁₁Cl₃Si), a key organosilane intermediate in materials science and synthetic chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a colorless to pale yellow liquid with a pungent odor, known for its corrosive nature.[1] Its bifunctional character, combining a reactive trichlorosilyl group with a stable cyclohexyl moiety, makes it a valuable precursor for the synthesis of functionalized silanes and silicones. Accurate structural elucidation and purity assessment are paramount for its effective application, necessitating a thorough understanding of its spectroscopic signatures. This guide provides a detailed examination of the NMR, IR, and Mass Spec data that define this important chemical compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its interaction with various spectroscopic techniques. The cyclohexyl group, with its distinct proton and carbon environments, and the electron-withdrawing trichlorosilyl group, which significantly influences the electronic environment of the adjacent carbon and silicon atoms, give rise to a unique set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide critical pieces of the structural puzzle.

Experimental Protocol: NMR Spectroscopy

A typical NMR experiment for this compound would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., Bruker 300 MHz or 400 MHz Avance) is tuned to the respective frequencies for ¹H, ¹³C, and ²⁹Si nuclei.[2]

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon environment.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Preparation" -> "Instrument Setup" [color="#4285F4"]; "Instrument Setup" -> "Data Acquisition" [color="#4285F4"]; "Data Acquisition" -> "Data Processing" [color="#4285F4"]; "Data Processing" -> "Spectral Analysis" [color="#4285F4"]; }

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the upfield region, corresponding to the protons of the cyclohexyl ring. The electron-withdrawing effect of the -SiCl₃ group deshields the methine proton (α-proton) attached to the same carbon as the silyl group, causing it to resonate at a lower field compared to the other cyclohexyl protons. The remaining methylene protons appear as overlapping multiplets.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Si-CH- | ~1.5 - 1.7 | Multiplet |

| Cyclohexyl -CH₂- | ~1.2 - 1.9 | Multiplet |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for the different carbon environments within the cyclohexyl ring. The carbon atom directly bonded to the silicon atom (C1) is significantly deshielded due to the electronegativity of the three chlorine atoms and the silicon atom. The chemical shifts of the other carbons in the ring (C2, C3, and C4) are also influenced, albeit to a lesser extent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (α-carbon) | ~30-35 |

| C2, C6 (β-carbons) | ~26-28 |

| C3, C5 (γ-carbons) | ~25-27 |

| C4 (δ-carbon) | ~25-26 |

Note: These are approximate chemical shift ranges. For a definitive assignment, 2D NMR techniques such as HSQC and HMBC would be employed.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon-29 nucleus is highly sensitive to its electronic environment. For this compound, the silicon atom is bonded to a cyclohexyl group and three chlorine atoms. The high electronegativity of the chlorine atoms causes a significant downfield shift of the ²⁹Si resonance. The expected chemical shift for this compound is in the range of +10 to +20 ppm relative to TMS.[3]

| Nucleus | Chemical Shift (δ, ppm) |

| ²⁹Si | ~+15 |

Note: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can result in long acquisition times or the need for polarization transfer techniques like DEPT to obtain a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the cyclohexyl group and the Si-Cl bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is first acquired and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Preparation (Neat Liquid Film)" -> "FT-IR Spectrometer" [color="#34A853"]; "FT-IR Spectrometer" -> "Data Acquisition (Interferogram)" [color="#34A853"]; "Data Acquisition (Interferogram)" -> "Fourier Transform" [color="#34A853"]; "Fourier Transform" -> "IR Spectrum Analysis" [color="#34A853"]; }

Caption: Workflow for FT-IR spectroscopic analysis.

Characteristic Absorption Bands

The IR spectrum of this compound exhibits several key absorption bands that are diagnostic of its structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2930 - 2850 | C-H stretching (cyclohexyl) | Strong |

| 1450 | C-H bending (cyclohexyl) | Medium |

| ~800 - 600 | Si-Cl stretching | Strong |

| ~550 | Si-C stretching | Medium |

The strong C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of the sp³-hybridized carbons in the cyclohexyl ring.[5] The Si-Cl stretching region typically shows strong, often broad, absorptions due to the highly polar nature of these bonds. The exact position and number of bands in the Si-Cl stretching region can be influenced by the symmetry of the molecule and the presence of rotational isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: GC-MS

-

Sample Introduction: A dilute solution of this compound is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample Injection (GC)" -> "Ionization (EI)" [color="#EA4335"]; "Ionization (EI)" -> "Mass Analysis (Quadrupole)" [color="#EA4335"]; "Mass Analysis (Quadrupole)" -> "Detection" [color="#EA4335"]; "Detection" -> "Mass Spectrum" [color="#EA4335"]; }

Caption: General workflow for GC-MS analysis.

Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight (216 g/mol for the most abundant isotopes). Due to the presence of three chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern arising from the natural abundances of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals. Key fragmentation pathways for this compound include:

-

Loss of a chlorine radical: [M - Cl]⁺

-

Loss of the cyclohexyl radical: [SiCl₃]⁺

-

Cleavage of the cyclohexyl ring: This can lead to a variety of smaller fragments.

| m/z | Proposed Fragment | Comments |

| 216 | [C₆H₁₁SiCl₃]⁺˙ | Molecular ion (isotopic pattern expected) |

| 181 | [C₆H₁₁SiCl₂]⁺ | Loss of a Cl radical |

| 133 | [SiCl₃]⁺ | Loss of the cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

The relative abundances of these fragments provide valuable information for confirming the structure of the molecule. The NIST Mass Spectrometry Data Center is an authoritative source for reference mass spectra.[1]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H, ¹³C, and ²⁹Si NMR spectroscopy confirms the connectivity of the atoms in the molecule and provides detailed information about their electronic environments. IR spectroscopy identifies the key functional groups present, particularly the C-H bonds of the cyclohexyl ring and the Si-Cl bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This in-depth understanding of its spectroscopic data is essential for ensuring the quality and purity of this compound in its various applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60987, this compound. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Sheffield. (n.d.). (29Si) Silicon NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. [Link]

-

University of Sheffield. (n.d.). 29Si NMR. [Link]

-

Wiley Online Library. (n.d.). This compound. SpectraBase. [Link]

-

Gelest. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Matrix Fine Chemicals. (n.d.). TRICHLORO(CYCLOHEXYL)SILANE | CAS 98-12-4. [Link]

-

ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

NIST. (n.d.). Mass Spectrometry Data Center. [Link]

-

NIST. (n.d.). Trichlorosilane. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). This compound (C6H11Cl3Si). [Link]

-

NIST. (n.d.). Silane, trichloromethyl-. NIST Chemistry WebBook. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of Cyclohexyltrichlorosilane in Organic Solvents

Abstract

Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃) is a pivotal intermediate in the synthesis of advanced silicone-based materials, including performance coatings, coupling agents, and specialty polymers. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, reaction optimization, and safety. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, delving into the theoretical principles that dictate its dissolution, the practical considerations for its handling, and a detailed experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize organosilanes in their work.

Introduction: The Chemical Nature and Importance of this compound

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its molecular structure, featuring a nonpolar cyclohexyl group and a highly polar trichlorosilyl head, imparts a unique combination of properties that influence its solubility and reactivity. The silicon-chlorine bonds are highly susceptible to hydrolysis, reacting vigorously with water and other protic solvents to produce hydrochloric acid and siloxanes.[1] This high reactivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and ensure experimental accuracy.

The choice of solvent is paramount in any process involving this compound. An appropriate solvent must not only dissolve the silane to the desired concentration but also be inert under the reaction conditions. Understanding the solubility profile of this compound in a range of organic solvents is therefore essential for controlling reaction kinetics, product purity, and overall process efficiency.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces (London dispersion, dipole-dipole interactions) and hydrogen bonding. For this compound, the bulky, nonpolar cyclohexyl ring favors interaction with nonpolar solvents, while the polar Si-Cl bonds can interact with polar aprotic solvents.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are characterized by weak van der Waals forces. The nonpolar cyclohexyl group of this compound promotes its solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like dichloromethane and tetrahydrofuran possess significant dipole moments but lack acidic protons.[2][3][4][5][6][7][8][9][10] They can solvate the polar Si-Cl moiety of the silane without inducing chemical reactions, making them suitable candidates for dissolution.

-

Polar Protic Solvents: Alcohols and water are examples of polar protic solvents. These are generally unsuitable for dissolving this compound as they will readily react with the Si-Cl bonds, leading to solvolysis rather than simple dissolution.[3][6][8][9][10]

Solvolysis: A Competing Reaction

It is crucial to distinguish between true solubility and reactivity. Solvolysis is a chemical reaction in which the solvent acts as a nucleophile, leading to the decomposition of the solute. With this compound, any protic solvent will lead to solvolysis, generating silanols and hydrochloric acid. While some polar aprotic solvents are generally considered inert, trace amounts of water can initiate hydrolysis, which can be catalyzed by the generated HCl, leading to a cascade of reactions. Therefore, the use of anhydrous solvents is a strict requirement for any solubility determination or reaction involving this compound.

Qualitative Solubility of this compound

| Solvent Category | Solvent Example | Expected Solubility | Rationale |

| Nonpolar Aliphatic | n-Hexane, Heptane | Good | The nonpolar cyclohexyl group is readily solvated by the nonpolar alkane chains. |

| Aromatic | Toluene, Benzene | Good | The nonpolar character of the aromatic ring provides good compatibility with the cyclohexyl group. |

| Chlorinated | Dichloromethane, Chloroform | Excellent | The polarity of the C-Cl bonds in the solvent can effectively solvate the Si-Cl bonds of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Good | Ethers are polar aprotic solvents that can solvate the silane, but their polarity is lower than chlorinated solvents. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile | Poor to Moderate | While aprotic, the high polarity of these solvents may not be as compatible with the nonpolar cyclohexyl group, and there is a higher risk of reaction with trace impurities. |

| Polar Protic | Water, Ethanol, Methanol | Reactive (Not Soluble) | Vigorous reaction (solvolysis) occurs, leading to the decomposition of the silane. |

Experimental Determination of Solubility: A Rigorous Protocol

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. The following procedure is based on the equilibrium shake-flask method, adapted for moisture-sensitive compounds.

Objective

To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials and Equipment

-

This compound (≥98% purity)[11]

-

Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF)

-

Internal standard (a non-reactive compound soluble in the chosen solvent and with a distinct analytical signal, e.g., a high-boiling alkane)

-

Glass vials with PTFE-lined screw caps

-

Inert gas (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line for inert atmosphere handling

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes

-

Syringe filters (PTFE, 0.2 µm)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Standard Solutions for Calibration:

-

Under an inert atmosphere, prepare a series of standard solutions of this compound in the chosen anhydrous solvent, each containing a fixed concentration of the internal standard.

-

The concentration range of the standards should bracket the expected solubility.

-

Analyze these standards by GC or NMR to generate a calibration curve of the silane/internal standard peak area ratio versus the concentration of the silane.

-

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, add a precise volume of the anhydrous solvent to a clean, dry glass vial.

-

Add a known amount of the internal standard to the solvent.

-

Add an excess amount of this compound to the vial. The presence of undissolved silane is essential to ensure a saturated solution.

-

Securely cap the vial with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess silane to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a gas-tight syringe.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any undissolved micro-droplets or solid particles.

-

Dilute the filtered sample with the anhydrous solvent if necessary to bring the concentration within the range of the calibration curve.

-

Analyze the sample by GC or NMR.[12][13][14][15][16][17][18][19][20][21]

-